CID 5251309
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Overview
Description
Senecicannabine is a pyrrolizidine alkaloid found in certain species of the Senecio genus. Pyrrolizidine alkaloids are secondary metabolites known for their diverse structures and biological activities. Senecicannabine, like other pyrrolizidine alkaloids, is primarily studied for its potential medicinal properties and its role in plant defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecicannabine involves several steps, including the formation of the pyrrolizidine core. One common synthetic route involves the reaction of formic acid and dihydrogen peroxide under ambient temperature for 144 hours . This method ensures the formation of the desired alkaloid structure with high purity.
Industrial Production Methods: Industrial production of senecicannabine typically involves the extraction from Senecio species. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate senecicannabine .
Chemical Reactions Analysis
Types of Reactions: Senecicannabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, formic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of senecicannabine can lead to the formation of N-oxides, while reduction can yield reduced pyrrolizidine derivatives .
Scientific Research Applications
Senecicannabine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products
Mechanism of Action
The mechanism of action of senecicannabine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, senecicannabine can inhibit DNA synthesis and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Senecicannabine is unique among pyrrolizidine alkaloids due to its specific structure and biological activities. Similar compounds include:
Seneciobipyrrolidine: Another pyrrolizidine alkaloid isolated from Senecio species, known for its anti-inflammatory properties.
Seneciopiperidine: A related alkaloid with potential anti-cancer activities.
4-Pyrrolidinophenyl acetate ethyl ester:
These compounds share structural similarities with senecicannabine but differ in their specific biological activities and applications.
Properties
InChI |
InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQUYMOUGXPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.